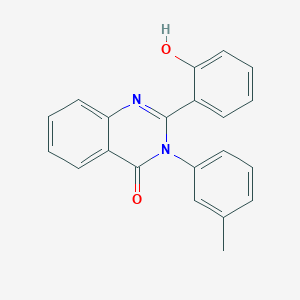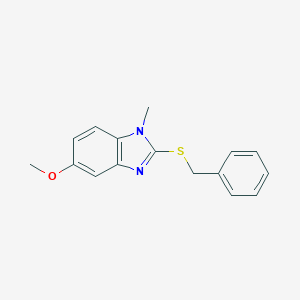![molecular formula C25H22N2O2 B378339 2-[(5,5-DIMETHYL-3-OXO-1-CYCLOHEXENYL)AMINO]-4,5-DIPHENYL-3-FURONITRILE](/img/structure/B378339.png)
2-[(5,5-DIMETHYL-3-OXO-1-CYCLOHEXENYL)AMINO]-4,5-DIPHENYL-3-FURONITRILE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5,5-DIMETHYL-3-OXO-1-CYCLOHEXENYL)AMINO]-4,5-DIPHENYL-3-FURONITRILE is a complex organic compound with a unique structure that combines a cyclohexenone ring, a furonitrile moiety, and two phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5,5-DIMETHYL-3-OXO-1-CYCLOHEXENYL)AMINO]-4,5-DIPHENYL-3-FURONITRILE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclohexenone Ring: This step involves the reaction of a suitable diketone with an amine to form the cyclohexenone ring.
Introduction of the Furonitrile Moiety: The furonitrile group is introduced through a nucleophilic substitution reaction.
Attachment of Phenyl Groups: The phenyl groups are attached via Friedel-Crafts alkylation or acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-[(5,5-DIMETHYL-3-OXO-1-CYCLOHEXENYL)AMINO]-4,5-DIPHENYL-3-FURONITRILE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-[(5,5-DIMETHYL-3-OXO-1-CYCLOHEXENYL)AMINO]-4,5-DIPHENYL-3-FURONITRILE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(5,5-DIMETHYL-3-OXO-1-CYCLOHEXENYL)AMINO]-4,5-DIPHENYL-3-FURONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 3-({2-[(5,5-Dimethyl-3-oxo-1-cyclohexen-1-yl)amino]ethyl}amino)-5,5-dimethyl-2-cyclohexen-1-one
- 4-{2-[(5,5-Dimethyl-3-oxo-1-cyclohexen-1-yl)amino]ethyl}-N-methyl-1-piperazinecarbothioamide
Uniqueness
2-[(5,5-DIMETHYL-3-OXO-1-CYCLOHEXENYL)AMINO]-4,5-DIPHENYL-3-FURONITRILE is unique due to its combination of a cyclohexenone ring, furonitrile moiety, and phenyl groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C25H22N2O2 |
|---|---|
Peso molecular |
382.5g/mol |
Nombre IUPAC |
2-[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]-4,5-diphenylfuran-3-carbonitrile |
InChI |
InChI=1S/C25H22N2O2/c1-25(2)14-19(13-20(28)15-25)27-24-21(16-26)22(17-9-5-3-6-10-17)23(29-24)18-11-7-4-8-12-18/h3-13,27H,14-15H2,1-2H3 |
Clave InChI |
OKNVRVKGXGRYKE-UHFFFAOYSA-N |
SMILES |
CC1(CC(=CC(=O)C1)NC2=C(C(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C#N)C |
SMILES canónico |
CC1(CC(=CC(=O)C1)NC2=C(C(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-(1-naphthoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B378258.png)
![2,6-ditert-butyl-4-{2-[4-(dimethylamino)phenyl]-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl}phenol](/img/structure/B378262.png)
![2,5-dichloro-N-[(3-chloro-1-benzothien-2-yl)methylene]aniline](/img/structure/B378263.png)
![2-(3-Chlorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B378266.png)
![N-[(E)-anthracen-9-ylmethylidene]-4-methyl-1,3-thiazol-2-amine](/img/structure/B378267.png)


![2-[3-(4-Methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]phenyl 2-furoate](/img/structure/B378273.png)


![9-[2-(piperidin-1-yl)ethyl]-2-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]-9H-imidazo[1,2-a]benzimidazole](/img/structure/B378282.png)
![4-[(2-Bromo-4-methylphenoxy)acetyl]morpholine](/img/structure/B378283.png)
![4-methyl-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B378284.png)
